Human beta defensin 4
Description
Properties
bioactivity |
Gram+ & Gram-, Chemotactic, |
|---|---|
sequence |
FELDRICGYGTARCRKKCRSQEYRIGRCPNTYACCLRKWDESLLNRTKP |
Origin of Product |
United States |
Scientific Research Applications
Dental Applications
Vital Pulp Therapy (VPT)
HBD4 has shown significant promise in dental pulp repair, particularly in vital pulp therapy (VPT). VPT aims to preserve the dental pulp tissue when it is damaged due to caries or trauma. A study demonstrated that HBD4 is highly expressed in dental pulp stem cells (DPSC) and can modulate inflammatory responses and promote differentiation into osteoblasts or odontoblasts. The findings suggest that HBD4 could serve as an effective pulp capping agent, enhancing the healing process and mineralization of the pulp-dentin complex in vivo .
Mechanism of Action
HBD4 inhibits lipopolysaccharide (LPS)-mediated inflammation by down-regulating pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α. It also suppresses the NF-κB signaling pathway, which is crucial for inflammation regulation . In animal models, HBD4 demonstrated the ability to control inflammation and promote dentin bridge formation, indicating its potential utility in clinical settings for treating irreversible pulpitis .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
HBD4 exhibits potent antimicrobial activity against various pathogens, including drug-resistant strains such as Acinetobacter baumannii. Its mechanism involves disrupting bacterial membranes and inducing cell lysis. Research has shown that HBD4 can be modified to enhance its antimicrobial potency by altering its disulfide bridges, leading to analogs with improved efficacy against bacteria .
Clinical Implications
The antimicrobial properties of HBD4 make it a candidate for developing new therapeutic agents against infections that are resistant to conventional antibiotics. Its application could extend beyond dentistry into other fields such as wound healing and treatment of skin infections .
Immunomodulatory Effects
Role in Inflammatory Diseases
HBD4's immunomodulatory effects are significant in conditions like atopic dermatitis and COVID-19. Elevated levels of HBD4 have been observed in patients with severe COVID-19, suggesting its involvement in the immune response during viral infections . Additionally, HBD4 can modulate immune cell activity, potentially providing therapeutic benefits in managing inflammatory diseases .
Table: Summary of Key Findings on HBD4 Applications
Comparison with Similar Compounds
Structural Features
Beta-defensins share a conserved β-sheet core stabilized by three disulfide bonds, but key structural differences dictate functional diversity:
hBD4’s dimeric structure enhances its stability in high-salt environments, a trait absent in hBD1–3 .
Antimicrobial Activity
Beta-defensins exhibit varying spectra of antimicrobial activity:
hBD4 shows specificity for P. aeruginosa, a common burn wound pathogen, with enhanced activity in genetically modified keratinocytes . In contrast, hBD3’s broad-spectrum efficacy stems from its ability to disrupt bacterial membrane integrity and inhibit cell wall synthesis .
Immunomodulatory Functions
Beta-defensins bridge innate and adaptive immunity via chemotaxis and cytokine modulation:
hBD4’s lack of CCR6 binding (due to its rigid N-terminus) differentiates it from hBD1–3, which recruit immune cells to infection sites . However, hBD4 synergizes with hBD2 to enhance epithelial barrier function in inflammatory conditions .
Preparation Methods
Chemical Synthesis and Oxidative Folding
One established method for preparing hBD-4 is chemical synthesis followed by oxidative folding to form the correct disulfide bonds essential for its biological activity.
- Peptide Synthesis : The linear reduced peptide is chemically synthesized using solid-phase peptide synthesis techniques.
- Oxidative Folding : The reduced peptide undergoes oxidative folding in a 0.1 M ammonium acetate buffer (pH 7.8) containing reduced and oxidized glutathione (GSH/GSSG) in a molar ratio of 1/100/10 (reduced hBD-4/GSH/GSSG) at 4°C overnight. This process facilitates the formation of correct disulfide bridges.
- Purification : The folded peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a YMC C18 column, followed by ion-exchange chromatography on CM-Sepharose. Further purification steps include passage through Muromac and Sephadex LH-20 columns to obtain hBD-4 in acetate form.
- Yield and Purity : The yield of oxidized peptide is approximately 56% based on the reduced peptide. Purity is confirmed by RP-HPLC, ion-exchange HPLC, capillary zone electrophoresis, amino acid analysis, sequence analysis, elemental analysis, and MALDI-TOF mass spectrometry (observed m/z 4367.3, theoretical 4367.0).
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Oxidative folding | 0.1 M ammonium acetate, pH 7.8, 4°C, overnight, GSH/GSSG ratio 100/10 | Formation of disulfide bonds |
| Purification | RP-HPLC (YMC C18), ion-exchange (CM-Sepharose), Muromac, Sephadex LH-20 | High purity hBD-4 acetate form |
| Yield | 56% (oxidized peptide relative to reduced) | Moderate yield |
| Purity confirmation | RP-HPLC, IEX-HPLC, electrophoresis, MALDI-TOF MS | High purity and correct mass |
This method is detailed in a study isolating hBD-4 from lung tissue and synthesizing the peptide for functional assays.
Recombinant Expression in Escherichia coli
Another prominent preparation technique involves heterologous expression of hBD-4 in Escherichia coli using fusion protein technology.
- Gene Synthesis : The hBD-4 gene is synthesized with optimized codons for E. coli expression using PCR-based splicing by overlap extension (SOEing).
- Fusion Expression : The gene is cloned into an expression plasmid (e.g., pET32-smhBD4) to create a fusion protein that enhances solubility and expression levels.
- Expression and Purification : The fusion protein is expressed in E. coli, purified, and then the hBD-4 peptide is released from the fusion partner by enzymatic cleavage.
- Bioactivity : The released hBD-4 retains antimicrobial activity, demonstrating that the recombinant method produces biologically active peptide.
| Step | Details | Outcome/Notes |
|---|---|---|
| Gene synthesis | PCR-based SOEing with codon optimization | Efficient gene for E. coli |
| Expression vector | pET32 fusion construct | High solubility and expression |
| Host | Escherichia coli | Cost-effective production |
| Purification | Affinity chromatography, enzymatic cleavage | Pure bioactive hBD-4 |
| Activity assay | Antimicrobial tests | Confirmed bioactivity |
This method allows for scalable production of hBD-4 and is described in a 2006 study on high-level production of bioactive hBD-4 in E. coli.
Isolation from Human Tissue
hBD-4 can also be isolated directly from human tissues, such as lung tissue, where it is naturally expressed and upregulated in response to infectious stimuli.
- Tissue Homogenization : Lung tissue is homogenized in acidic buffer (e.g., 1 M acetic acid and 20 mM HCl).
- Centrifugation : The homogenate is centrifuged to remove debris.
- Solid-Phase Extraction : The supernatant is applied to a Sep-Pak C-18 cartridge pre-equilibrated with acetic acid.
- Elution : Peptides are eluted with 35% acetonitrile containing 0.1% trifluoroacetic acid.
- RP-HPLC Analysis : The eluate is analyzed and purified by RP-HPLC.
- Quantification : hBD-4 is quantified by radioimmunoassay (RIA) using specific antisera.
This method provides native peptide for functional studies but is limited by tissue availability and yield.
Biochemical Characterization and Quality Control
Regardless of the preparation method, hBD-4 undergoes rigorous biochemical characterization to ensure correct folding, purity, and bioactivity.
- Mass Spectrometry : MALDI-TOF MS confirms molecular weight.
- Amino Acid Analysis and Sequencing : Confirms peptide identity.
- Chromatographic Purity : RP-HPLC and ion-exchange HPLC profiles.
- Capillary Electrophoresis : Assesses homogeneity.
- Biological Assays : Antimicrobial activity against relevant pathogens and functional assays in cell culture.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis + Folding | Solid-phase synthesis, oxidative folding, multiple chromatographic purifications | High purity, precise control over peptide | Moderate yield, labor-intensive |
| Recombinant Expression in E. coli | Codon-optimized gene, fusion protein expression, enzymatic cleavage | Scalable, cost-effective, bioactive peptide | Requires protein refolding steps |
| Isolation from Human Tissue | Tissue homogenization, solid-phase extraction, RP-HPLC, RIA quantification | Native peptide, biologically relevant | Low yield, limited source material |
Research Findings on Preparation Impact
- Oxidative folding in the presence of glutathione redox buffer is critical to obtaining the correctly folded and biologically active hBD-4 peptide.
- Recombinant expression systems using fusion proteins enhance solubility and yield, allowing for production of bioactive hBD-4 suitable for functional assays.
- Purified hBD-4 from chemical synthesis or recombinant methods shows comparable antimicrobial activity and structural integrity, as confirmed by mass spectrometry and bioassays.
- Isolation from human tissues confirms inducible expression of hBD-4 in response to infection, providing insight into physiological relevance and validating synthetic/recombinant peptides for research.
Q & A
Q. What is the structural and functional basis of HBD4’s antimicrobial activity?
HBD4, a member of the β-defensin family, exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria through electrostatic interactions with microbial membranes. Its structure includes conserved cysteine residues forming disulfide bonds critical for stability and function . Methodologically, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze its tertiary structure, while radial diffusion assays or time-kill curves quantify antimicrobial efficacy. Researchers must account for variables like salt concentration and pH, as these influence HBD4’s activity .
Q. How can HBD4 be quantified in biological samples, and what are the key validation steps?
ELISA is the gold standard for quantifying HBD4 in serum, plasma, or tissue homogenates. Key steps include:
- Sample preparation : Dilution in buffer to avoid matrix interference (e.g., plasma proteins).
- Standard curve validation : Ensure linearity (R² > 0.98) across the detection range (e.g., 0.156–10 ng/mL) .
- Specificity testing : Verify no cross-reactivity with homologs (e.g., HBD2) using knockout controls. Technical replicates and plate readers with absorbance filters (e.g., 450 nm) are critical for reproducibility .
Q. What ethical considerations are essential when designing studies involving HBD4 and human participants?
Studies must comply with institutional review board (IRB) protocols, including:
- Informed consent : Clearly explain risks/benefits of sample collection (e.g., mucosal swabs).
- Data anonymization : Remove identifiers from datasets to protect participant privacy .
- Sample size justification : Use power analysis to minimize unnecessary participant exposure .
Advanced Research Questions
Q. How can contradictory findings on HBD4’s antiviral activity be resolved?
Discrepancies in antiviral efficacy (e.g., HIV inhibition vs. null effects) may arise from differences in experimental models (e.g., cell lines vs. primary epithelial cells) or HBD4 post-translational modifications. To address this:
- Standardize models : Use primary human tonsil epithelial cells for HIV studies, as HBD4 binds heparan sulfate proteoglycans critical for viral entry .
- Control for isoforms : Mass spectrometry can verify HBD4 purity and identify truncated variants .
- Dose-response analysis : Compare IC₅₀ values across studies to identify threshold effects .
Q. What experimental designs are optimal for studying HBD4’s role in inflammatory diseases like asthma?
Longitudinal cohort studies paired with in vitro assays are recommended:
- Clinical cohorts : Measure HBD4 levels in sputum or bronchoalveolar lavage (BAL) from asthma patients and correlate with IL-22 expression (a regulator of defensins) .
- Mechanistic assays : Use air-liquid interface (ALI) cultures of bronchial epithelium to model HBD4 induction by pathogens (e.g., Pseudomonas aeruginosa) .
- Knockdown models : siRNA targeting DEFB4A in epithelial cells can isolate HBD4-specific effects on cytokine networks .
Q. How can researchers address variability in HBD4 expression across tissue types?
Tissue-specific expression (e.g., respiratory vs. skin epithelia) requires multi-omics approaches:
- Transcriptomics : RNA-seq of DEFB4A mRNA levels across tissues.
- Proteomics : Immunohistochemistry (IHC) with anti-HBD4 antibodies (validated via Western blot) .
- Epigenetic analysis : ChIP-seq for histone modifications (e.g., H3K4me3) at the DEFB4A promoter to explain differential regulation .
Methodological and Data Analysis Challenges
Q. What strategies mitigate false positives in HBD4 antimicrobial assays?
- Counter-screen with serum : Add 10% human serum to mimic physiological conditions and reduce nonspecific membrane disruption .
- Zeta potential measurements : Confirm HBD4’s net positive charge (+4 to +9) aligns with microbial membrane interaction .
- Synergy assays : Test combinatorial effects with lysozyme or LL-37 to distinguish HBD4-specific activity .
Q. How should researchers handle incomplete or conflicting HBD4 structural data?
Computational modeling paired with empirical validation is key:
- Molecular dynamics (MD) simulations : Predict HBD4 folding under varying pH/salt conditions .
- Mutagenesis : Replace cysteine residues (e.g., Cys¹⁵) to assess disulfide bond necessity via antimicrobial assays .
- X-ray crystallography : Resolve atomic-level structure using purified HBD4 (≥95% purity) .
Translational Research Considerations
Q. What are the barriers to translating HBD4 into therapeutic applications?
Challenges include protease susceptibility in vivo and unclear pharmacokinetics. Solutions involve:
- PEGylation : Conjugate polyethylene glycol to enhance HBD4 stability .
- Nanoencapsulation : Use liposomes to protect HBD4 during systemic delivery .
- Toxicity screens : Assess hemolytic activity on human erythrocytes at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
